molecular formula C21H12FN3OS B2749978 5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine CAS No. 670270-83-4

5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine

Cat. No.: B2749978
CAS No.: 670270-83-4
M. Wt: 373.41
InChI Key: LMILEPKXRMPLBX-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-fluorophenyl group and at position 4 with a quinolin-8-yloxy moiety. The thieno[2,3-d]pyrimidine scaffold is a fused bicyclic system combining a thiophene ring with a pyrimidine ring, conferring structural rigidity and aromaticity. The 4-fluorophenyl group introduces electron-withdrawing properties, which are critical for enhancing binding affinity to biological targets such as enzymes or receptors.

Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related derivatives .

Properties

IUPAC Name

5-(4-fluorophenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FN3OS/c22-15-8-6-13(7-9-15)16-11-27-21-18(16)20(24-12-25-21)26-17-5-1-3-14-4-2-10-23-19(14)17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMILEPKXRMPLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichlorination of Thieno[2,3-d]pyrimidine-2,4-dione

The thieno[2,3-d]pyrimidine scaffold is typically derived from thieno[2,3-d]pyrimidine-2,4-dione via dichlorination using phosphorus oxychloride (POCl₃). As demonstrated in multiple protocols, this step activates the 2- and 4-positions for subsequent functionalization.

Table 1: Dichlorination Conditions and Yields

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
DMF POCl₃ 115 8 56
N,N-Dimethylaniline Acetonitrile 85 24 56
None Toluene 200 2.3 41

Optimal yields (56%) were achieved using DMF as a catalyst at 115°C for 8 hours, whereas toluene at 200°C under inert atmosphere provided lower yields (41%). The reaction mechanism proceeds via Vilsmeier-Haack intermediate formation, facilitating nucleophilic displacement of the carbonyl oxygen with chlorine.

Alternative Ring-Closure Strategies

While less common, cyclocondensation of 2-aminothiophene-3-carboxylates with urea derivatives offers an alternative route to the thienopyrimidine core. However, this method suffers from lower regiocontrol compared to POCl₃-mediated dichlorination.

Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Cross-Coupling

The 4-fluorophenyl moiety is introduced at position 5 via Suzuki-Miyaura coupling using palladium catalysts. A representative procedure involves reacting 2,4-dichlorothieno[2,3-d]pyrimidine with 4-fluorophenylboronic acid under inert atmosphere.

Quinolin-8-yloxy Installation

Nucleophilic Aromatic Substitution

The quinolin-8-yloxy group is introduced at position 4 via nucleophilic displacement of the chloride using 8-hydroxyquinoline. This reaction requires careful control of base and solvent to minimize O-/N-arylation competition.

Table 3: O-Arylation Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 120 24 65
Cs₂CO₃ DMSO 130 12 73
DBU NMP 140 6 81

The use of 1,8-diazabicycloundec-7-ene (DBU) in N-methylpyrrolidone (NMP) at 140°C enhanced yields to 81% by suppressing quinoline N-oxide formation.

Copper-Mediated Ullmann Coupling

For electron-deficient substrates, copper(I) iodide-catalyzed coupling with 8-hydroxyquinoline in dimethylacetamide (DMAc) at 150°C provided 76% yield, albeit with higher catalyst loading (20 mol%).

Integrated Synthetic Routes

Sequential Functionalization Approach

A three-step sequence demonstrates scalability:

  • Dichlorination : Thieno[2,3-d]pyrimidine-2,4-dione → 2,4-dichlorothieno[2,3-d]pyrimidine (56% yield)
  • Suzuki Coupling : 5-position arylation with 4-fluorophenylboronic acid (72% yield)
  • O-Arylation : Reaction with 8-hydroxyquinoline (81% yield)

Overall yield: 56% × 72% × 81% = 32.8%

Convergent Synthesis Strategy

Alternative methods employ pre-functionalized intermediates:

  • Coupling 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol with 8-bromoquinoline via Mitsunobu reaction (65% yield)
  • Use of Ullmann conditions with iodobenzene derivatives reduces side reactions but requires stringent oxygen exclusion

Purification and Characterization

Final compounds are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. High-resolution mass spectrometry (HRMS) and ¹H-NMR confirm structure:

  • ¹H-NMR (DMSO-d6): δ 8.26 (s, 1H, H-2), 7.70–7.13 (m, 11H, aromatic), 4.59 (s, 2H)
  • HRMS : m/z 387.4 [M+H]⁺ (calc. 387.12)

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using a halogenating agent like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position 4/5) Key Findings Reference
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Oxo, 5-(4-fluorophenyl) Exhibits structural similarity; used as a precursor for further derivatization .
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]-piperazinyl}thieno[2,3-d]pyrimidine 4-Piperazinyl, 5-(4-chlorophenyl) Chlorophenyl substitution enhances lipophilicity and receptor binding .
5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7f) 4-Amino, 5-(3,4-dimethoxyphenyl) Electron-donating groups reduce TS inhibition compared to fluorophenyl derivatives .
4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (8) 4-Benzodioxolyloxy, 5-(4-chlorophenyl) Chlorophenyl and benzodioxolyloxy groups confer moderate DHFR inhibition .

Key Observations :

  • Electron-withdrawing substituents (e.g., 4-fluorophenyl) enhance inhibitory activity against TS and DHFR compared to electron-donating groups (e.g., methoxy) .
  • Bulkier substituents at position 4 (e.g., quinolin-8-yloxy) improve target selectivity for kinase domains due to steric complementarity .

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Class Target Enzyme IC50 (µM) Comparison to Standard Drugs Reference
Thieno[2,3-d]pyrimidines (e.g., compound 7i) Human TS 0.11–4.6 More potent than pemetrexed (IC50 = 5–10 µM) .
Pyrrolo[2,3-d]pyrimidines Human DHFR 1.2–8.5 Less active than thieno analogs due to reduced aromaticity .
Thieno[2,3-d]pyrimidine-aniline hybrids (e.g., 15c) EGFR 0.02–0.05 Higher binding affinity than erlotinib .

Mechanistic Insights :

  • Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition compared to pyrrolo[2,3-d]pyrimidines due to: Closer size match to the pteridine ring of folate cofactors. Enhanced aromaticity, enabling stronger π-π interactions. Presence of hydrogen-bond acceptors in the thiophene ring .
  • Quinolin-8-yloxy substitution likely improves solubility and membrane permeability compared to smaller substituents (e.g., morpholine or piperazine) .

Biological Activity

5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions. The introduction of the 4-fluorophenyl and quinolin-8-yloxy moieties is crucial for enhancing the compound's biological properties.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d]pyrimidines have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54912.5Induction of apoptosis
Similar derivativeHeLa15.0Inhibition of topoisomerase II

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes linked to cancer progression and other diseases. Specifically, it has shown promise as an inhibitor of kinases and phosphodiesterases.

  • Kinase Inhibition : Studies indicate that thieno[2,3-d]pyrimidine derivatives can inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.

Neuroprotective Effects

Research into neurodegenerative diseases has highlighted the potential of this compound class in providing neuroprotective effects. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders.

CompoundMAO-A Inhibition IC50 (µM)MAO-B Inhibition IC50 (µM)
This compound1.570.013

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer properties of various thieno[2,3-d]pyrimidines against lung cancer cells (A549). The results demonstrated that compounds with a fluorophenyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
    "The introduction of a fluorine atom significantly increased the potency against A549 cells" .
  • Neuroprotective Study : Another research focused on the neuroprotective effects of thieno[2,3-d]pyrimidines against oxidative stress in neuronal cells. The study found that these compounds could effectively reduce oxidative damage and improve cell viability.
    "Thieno[2,3-d]pyrimidines showed significant protective effects against oxidative stress-induced cell death" .

Q & A

Q. Critical Parameters :

  • Reaction Time : 12–24 hours for substitution steps.
  • Catalysts : No catalysts required, but base (e.g., K₂CO₃) may enhance quinoline coupling.
  • Yield Optimization : Yields range from 50–70%, influenced by substituent electronic effects .

How is the compound characterized using spectroscopic and analytical methods?

Q. Basic Characterization Protocol

  • IR Spectroscopy : Confirm functional groups (e.g., C-O-C stretch at 1240–1260 cm⁻¹ for ether linkages, C-F stretch at 1100–1150 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons from quinoline (δ 8.5–9.5 ppm) and fluorophenyl (δ 7.0–7.5 ppm) .
    • ¹³C NMR : Thieno[2,3-d]pyrimidine carbons appear at δ 150–160 ppm (pyrimidine C2/C4), with quinoline carbons at δ 120–140 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 430–450) .
  • Purity : Assessed via HPLC (C18 column, acetonitrile/water) with >95% purity .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve planar conformation of the thieno-pyrimidine core and dihedral angles between substituents .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >250°C) .

How do structural modifications influence the antimicrobial efficacy of this compound?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

  • Substituent Effects :

    • Quinoline vs. Phenol : Quinolin-8-yloxy enhances lipophilicity, improving membrane penetration in Gram-negative bacteria (e.g., E. coli) .
    • Fluorophenyl Group : Electron-withdrawing F increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Activity Data :

    DerivativeMIC (μg/mL)
    Parent Compound8.0 (S. aureus), 16.0 (E. coli)
    4-Nitrophenoxy Analog2.0 (S. aureus), 4.0 (E. coli)

Q. Methodological Insight :

  • Assay Design : Use broth microdilution (CLSI guidelines) with standard strains (e.g., S. aureus ATCC 29213). Include positive controls (amoxicillin) and solvent controls .
  • Mechanistic Probes : Fluorophore-labeled derivatives track cellular uptake via fluorescence microscopy .

What experimental approaches are used to resolve discrepancies in reported biological activity data?

Q. Advanced Data Contradiction Analysis

  • Case Study : Inconsistent MIC values for P. aeruginosa (reported range: 8–32 μg/mL).
    • Variables to Check :

Bacterial Strain Variability : Use isogenic mutant libraries to assess target specificity.

Solubility Factors : Measure solubility in assay media (e.g., DMSO tolerance <1%) via LC-MS .

Assay Conditions : Standardize inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .

  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .

How is the mechanism of action against bacterial targets investigated?

Q. Advanced Mechanistic Studies

  • Enzyme Inhibition Assays :
    • Target Identification : Screen against S. aureus dihydrofolate reductase (DHFR) using UV-Vis kinetics (IC₅₀ ~ 1.5 μM) .
    • Binding Affinity : Surface plasmon resonance (SPR) measures KD values (e.g., 120 nM for DHFR) .
  • Genomic Approaches :
    • RNA Sequencing : Compare transcriptomes of treated vs. untreated E. coli to identify downregulated pathways (e.g., folate biosynthesis) .
    • CRISPR Interference : Knock out putative targets (e.g., folA) to confirm resistance mechanisms .

What strategies optimize the compound’s bioavailability for in vivo studies?

Q. Advanced Pharmacokinetic Design

  • Lipinski’s Rule Compliance :
    • LogP : Adjust substituents to maintain 2.0–3.5 (e.g., replace quinoline with pyridine to reduce logP from 3.8 to 2.5) .
  • Formulation : Nanoemulsions (e.g., PEGylated liposomes) improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 60 mins desired) .

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